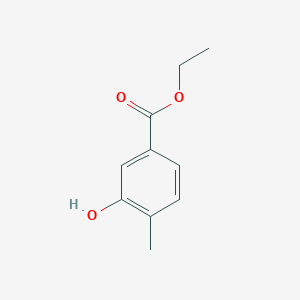

Ethyl 3-hydroxy-4-methylbenzoate

Description

Contextualization within the Benzoic Acid Ester Class and Substituted Phenolic Esters

Ethyl 3-hydroxy-4-methylbenzoate belongs to the broad class of benzoic acid esters. Benzoic acid and its esters are naturally occurring compounds found in many plants and are crucial intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org In industrial settings, benzoic acid serves as a precursor for the synthesis of a wide array of organic substances. wikipedia.org

More specifically, this compound is a substituted phenolic ester. Phenolic esters are a class of compounds that have garnered significant interest due to their diverse applications. rsc.org The presence of both a phenolic hydroxyl group and an ester group allows for a range of chemical modifications, making them valuable building blocks in organic synthesis. The substituents on the benzene (B151609) ring, in this case, a hydroxyl and a methyl group, further influence the reactivity and properties of the molecule. The selective acylation of phenolic compounds to produce phenolic esters is an active area of research, with methods being developed to achieve this transformation efficiently and under mild conditions. rsc.org

Significance as a Versatile Synthetic Precursor and Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic precursor. The presence of multiple reactive sites—the aromatic ring, the hydroxyl group, and the ester group—allows for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

The hydroxyl group can undergo etherification or esterification, while the ester group can be hydrolyzed to the corresponding carboxylic acid or be subjected to transesterification. The aromatic ring itself is amenable to electrophilic substitution reactions, with the existing substituents directing the position of incoming groups. This multi-functionality makes it a valuable starting material for the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research involving substituted phenolic esters, the class to which this compound belongs, is multifaceted. One significant area of investigation is their application in the development of novel bioactive compounds. For instance, various phenolic TMZ ester analogues have shown promising antiproliferative effects against certain cancer cell lines. nih.gov

Another research direction focuses on the synthesis and evaluation of the antioxidant properties of lipophilic esters of phenolic compounds. nih.gov The modification of phenolic acids through esterification can enhance their biological activity. nih.gov Studies have explored the enzymatic synthesis of these esters, which offers a more environmentally friendly approach compared to traditional chemical methods. nih.gov

Despite the growing interest in this class of compounds, there remain knowledge gaps. While the synthesis and basic reactivity of many substituted phenolic esters are well-established, a deeper understanding of their nuanced chemical behavior in complex reaction schemes is still needed. Further research is required to fully elucidate the structure-activity relationships of their derivatives, which would enable the more rational design of molecules with desired biological or material properties. Additionally, the development of more sustainable and efficient synthetic methodologies for the preparation and modification of these compounds continues to be a priority for the chemical research community.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCZAKFTHLOVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-48-1 | |

| Record name | ethyl 3-hydroxy-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxy 4 Methylbenzoate

Strategic Approaches to Esterification and Structural Modification

The synthesis of ethyl 3-hydroxy-4-methylbenzoate, a valuable intermediate in various chemical industries, is primarily achieved through the esterification of 3-hydroxy-4-methylbenzoic acid. This process involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst. The efficiency and selectivity of this transformation are highly dependent on the chosen synthetic strategy, which encompasses both the selection of the catalytic system and the esterification technique.

Catalytic Esterification Protocols and Optimization (e.g., Brønsted or Lewis Acid Catalysis)

The esterification of carboxylic acids is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This can be accomplished by using an excess of one of the reactants or by removing water, a byproduct of the reaction. tcu.edu The use of acid catalysts is crucial for accelerating the reaction rate. tcu.edu Both Brønsted and Lewis acids are commonly employed for this purpose.

Brønsted Acid Catalysis:

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are traditional and effective catalysts for esterification. nii.ac.jp They protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. mdpi.com While highly effective, the use of strong mineral acids like sulfuric acid can sometimes lead to side reactions, especially with sensitive substrates. nii.ac.jp

Lewis Acid Catalysis:

Lewis acids, such as zinc chloride, aluminum chloride, and various metal triflates, function by coordinating to the carbonyl oxygen of the carboxylic acid. mdpi.comnih.gov This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ethanol. mdpi.com Lewis acid catalysis can offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids. For instance, solid acid catalysts, such as modified montmorillonite (B579905) K10, have been successfully used for the esterification of substituted benzoic acids under solvent-free conditions, demonstrating high yields for both electron-donating and electron-withdrawing substituted benzoic acids. ijstr.org

The optimization of catalytic esterification involves a careful consideration of several factors:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions.

Reaction Time: Sufficient time must be allowed for the reaction to reach equilibrium or completion.

Removal of Water: Techniques such as azeotropic distillation with a Dean-Stark trap can be employed to remove water and drive the equilibrium towards the ester product. tcu.edu

| Catalyst Type | Example(s) | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric acid, p-toluenesulfonic acid | Protonates the carbonyl oxygen of the carboxylic acid. mdpi.com | High catalytic activity. nii.ac.jp | Can lead to side reactions with sensitive substrates. nii.ac.jp |

| Lewis Acid | Zinc chloride, Aluminum chloride, Modified montmorillonite K10 | Coordinates to the carbonyl oxygen of the carboxylic acid. mdpi.comijstr.org | Offers good selectivity and milder reaction conditions. ijstr.org | Catalyst cost and sensitivity to moisture can be a concern. |

Non-Traditional Esterification Techniques (e.g., DCC/DMAP-mediated)

For substrates that are sensitive to the conditions of traditional acid-catalyzed esterification, or for sterically hindered acids and alcohols, non-traditional methods provide valuable alternatives. One of the most prominent of these is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org

DCC/DMAP-Mediated Esterification:

This method is particularly advantageous for its mild reaction conditions, typically proceeding at room temperature. wikipedia.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP plays a crucial role as a catalyst by acting as an acyl transfer agent. organic-chemistry.org It reacts with the O-acylisourea to form a reactive acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester, regenerating DMAP in the process. organic-chemistry.org This catalytic cycle helps to suppress a common side reaction, the formation of an unreactive N-acylurea. wikipedia.org

The key features of DCC/DMAP-mediated esterification include:

Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, making it suitable for thermally sensitive substrates. wikipedia.org

High Yields: This method often provides high yields of esters, even for sterically demanding substrates. organic-chemistry.org

Suppression of Side Products: The use of DMAP as a catalyst minimizes the formation of N-acylurea byproducts. organic-chemistry.org

A significant byproduct of this reaction is dicyclohexylurea (DCU), which is formed from the spent DCC. wikipedia.org DCU is generally insoluble in common organic solvents and can be easily removed by filtration.

| Reagent | Role in the Reaction | Key Feature |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling agent; activates the carboxylic acid. wikipedia.org | Forms a highly reactive O-acylisourea intermediate. organic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Catalyst; acts as an acyl transfer agent. organic-chemistry.org | Suppresses the formation of N-acylurea byproduct. wikipedia.org |

Green Chemistry Principles Applied to Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of chemical syntheses. The goal is to develop processes that are more environmentally benign, efficient, and sustainable. For the synthesis of this compound, several green chemistry approaches can be applied.

Microwave-Assisted Reaction Enhancement and Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. conicet.gov.ar In the context of esterification, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. sciepub.comnih.gov

The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can lead to a dramatic increase in reaction rates. conicet.gov.ar This is particularly beneficial for equilibrium-limited reactions like esterification, as it allows the reaction to reach equilibrium much faster. Several studies have reported the successful use of microwave irradiation for the esterification of various carboxylic acids, including benzoic acid derivatives, often with reduced reaction times from hours to minutes and with comparable or even higher yields. sciepub.commdpi.com

Solvent-Free or Alternative Solvent Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reactions, also known as solid-phase or neat reactions, offer a significant environmental advantage by minimizing waste and simplifying product purification. researchgate.net

For the synthesis of this compound, conducting the esterification under solvent-free conditions is a viable and attractive option. This can be achieved by heating a mixture of 3-hydroxy-4-methylbenzoic acid, ethanol, and a solid acid catalyst. ijstr.orgresearchgate.net The use of a solid catalyst, such as an acid-activated clay, is particularly advantageous in this context as it can be easily separated from the reaction mixture by filtration and potentially reused. ijstr.org

When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged.

Exploration of Atom Economy and Process Intensification

Atom Economy:

Process Intensification:

Process intensification refers to the development of innovative equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes. mdpi.com In the context of the synthesis of this compound, process intensification can be achieved through various strategies. researchgate.netmdpi.com For instance, the use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. researchgate.net Reactive distillation, a technique that combines reaction and separation in a single unit, is another powerful tool for process intensification in esterification reactions. mdpi.comnih.gov By continuously removing the water byproduct, reactive distillation can drive the equilibrium towards the product, leading to higher conversions. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis | Key Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerating the esterification reaction using microwave irradiation. sciepub.comnih.gov | Reduced reaction times, improved yields. sciepub.com |

| Solvent-Free Conditions | Conducting the esterification without a solvent, often with a solid catalyst. ijstr.orgresearchgate.net | Reduced waste, simplified purification. researchgate.net |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. primescholars.com | Minimized waste generation. |

| Process Intensification | Utilizing technologies like continuous flow reactors or reactive distillation. mdpi.comresearchgate.netmdpi.comnih.gov | Increased efficiency, better process control, reduced footprint. mdpi.com |

Regioselective Synthesis Pathways for Substituted Benzoates

The synthesis of specifically substituted benzoates like this compound hinges on achieving correct regiochemistry, placing the hydroxyl, methyl, and ethyl carboxylate groups at the desired 3, 4, and 1 positions of the benzene (B151609) ring, respectively. The order of introduction of these functional groups is critical and various strategies can be employed to control the regioselectivity of the reactions.

One common strategy involves the functionalization of a pre-substituted benzene ring. For instance, starting with 4-methylbenzoic acid (p-toluic acid), a commercially available and relatively inexpensive starting material, the challenge lies in introducing a hydroxyl group specifically at the 3-position. wikipedia.org Direct electrophilic aromatic substitution on p-toluic acid would typically lead to substitution at the positions ortho to the activating methyl group, not the desired meta-position relative to the carboxyl group.

A more effective approach involves the regioselective metalation and subsequent functionalization of a suitably protected benzoic acid derivative. For example, the directed ortho-metalation (DoM) strategy can be utilized. However, for substitution at the meta position, more complex multi-step pathways are often necessary. One such pathway could involve starting with a molecule that has directing groups favouring the desired substitution pattern, which are later modified or removed.

Another viable pathway is the regioselective functionalization of unprotected 4-halobenzoic acids. nih.gov By treating 4-chlorobenzoic acid with strong lithium bases like s-BuLi, metalation occurs preferentially at the position adjacent to the carboxylate. nih.gov However, achieving substitution at the 3-position requires a different strategy, potentially involving a rearrangement or a different starting isomer.

A plausible synthetic route to 3-hydroxy-4-methylbenzoic acid, the precursor to the final ethyl ester, could start from 3-hydroxybenzoic acid. The introduction of a methyl group at the 4-position would be the key regioselective step. This can be challenging due to the directing effects of the existing hydroxyl and carboxyl groups.

The table below outlines a comparison of potential regioselective strategies for the synthesis of substituted benzoic acid precursors.

| Strategy | Starting Material Example | Key Transformation | Regiocontrol Mechanism | Potential Challenges |

| Directed Ortho-Metalation | 4-Methylbenzoic Acid | Lithiation followed by electrophilic hydroxylation | The carboxylate group directs metalation to the ortho position (C2/C6). | Incorrect regiochemistry for 3-hydroxy substitution. |

| Functionalization of Halobenzoates | 4-Chlorobenzoic Acid | Metalation and functionalization | The position of metalation can be controlled by the choice of base. nih.gov | Achieving the desired 3,4-substitution pattern can be complex. |

| Multi-step Synthesis from Isomers | 3-Amino-4-methylbenzoic acid | Sandmeyer reaction | The position of the amino group dictates the position of the resulting hydroxyl group. | Requires synthesis of the specific amino-substituted precursor. |

| Ring Synthesis | Not applicable for simple benzoates | Cycloaddition reactions | Building the ring with the desired substituents in place. | Generally more complex and less atom-economical for this target. |

Design and Development of Scalable Synthetic Routes

The development of a scalable synthetic route for this compound requires consideration of factors such as cost of starting materials, reaction efficiency, ease of purification, and process safety. A common and industrially viable method for the synthesis of benzoate (B1203000) esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

A primary scalable route would therefore involve the esterification of 3-hydroxy-4-methylbenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. To drive the reaction to completion, the water formed as a byproduct is usually removed, often by azeotropic distillation with a suitable solvent like toluene.

An alternative and potentially more scalable and environmentally friendly approach involves the use of solid acid catalysts, such as cation exchange resins. google.com These catalysts are easily separated from the reaction mixture by filtration, simplifying the work-up procedure and allowing for catalyst recycling. google.com This method has been successfully applied to the synthesis of parabens, which are structurally related to the target molecule. researchgate.netmdpi.comresearchgate.net

A process for a related compound, methyl 3-methoxy-4-methylbenzoate, involves the methylation of 3-hydroxy-4-methylbenzoic acid. google.com This suggests that a two-step process starting from 3-hydroxy-4-methylbenzoic acid could be a scalable option: first, the protection of the phenolic hydroxyl group, followed by esterification, and then deprotection. However, a direct esterification would be more atom-economical.

The table below summarizes key parameters for a scalable esterification process.

| Parameter | Method 1: Homogeneous Catalysis | Method 2: Heterogeneous Catalysis |

| Carboxylic Acid | 3-hydroxy-4-methylbenzoic acid | 3-hydroxy-4-methylbenzoic acid |

| Alcohol | Ethanol (in excess) | Ethanol (in excess) |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Cation exchange resin google.com |

| Solvent | Toluene (for azeotropic water removal) | None or a high-boiling inert solvent |

| Temperature | Reflux temperature of the solvent | Elevated temperature (e.g., 80-120 °C) |

| Work-up | Neutralization, extraction, distillation | Filtration of catalyst, distillation of excess ethanol |

| Advantages | High reaction rates | Easy catalyst separation and recycling, potentially milder conditions google.com |

| Disadvantages | Corrosive catalyst, difficult separation | Potentially lower reaction rates, catalyst deactivation over time |

For a truly scalable process, continuous flow chemistry presents an attractive alternative to batch processing. In a flow reactor, the reactants would be continuously pumped through a heated tube packed with a solid acid catalyst. This approach can offer better control over reaction parameters, improved safety, and higher throughput.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Vibrational Spectroscopy Investigations

Detailed Fourier Transform Infrared (FT-IR) Spectral Assignment and Interpretation

The FT-IR spectrum of Ethyl 3-hydroxy-4-methylbenzoate would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. Key expected absorptions include:

O-H Stretching: A broad and intense band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed in the 2980-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is predicted to be prominent in the 1720-1700 cm⁻¹ range. Its precise position can be influenced by conjugation with the aromatic ring.

C-C Stretching (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) functionalities would result in two distinct bands, likely in the 1300-1000 cm⁻¹ range. The aryl-O stretching of the hydroxyl group and the ester C-O stretches will have characteristic frequencies.

O-H Bending: The in-plane bending of the O-H group is expected to produce a band in the 1440-1395 cm⁻¹ region, while the out-of-plane bending would appear as a broader band around 900-600 cm⁻¹.

C-H Bending: Aromatic out-of-plane C-H bending vibrations are characteristic of the substitution pattern and would appear in the 900-675 cm⁻¹ range.

High-Resolution Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Key features expected in the FT-Raman spectrum of this compound would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring is expected to be a strong and sharp band, providing information about the substitution pattern.

C=C and C-C Stretching: Aromatic C=C stretching vibrations would be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

C=O Stretching: The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Comparative Analysis of Experimental and Theoretically Predicted Vibrational Modes

A thorough analysis involves comparing the experimentally obtained FT-IR and FT-Raman spectra with vibrational frequencies calculated using computational methods like Density Functional Theory (DFT). This comparison aids in the precise assignment of vibrational modes. Theoretical calculations can predict the frequencies and intensities of all fundamental vibrations, which, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with the experimental peaks. This correlative approach allows for a definitive assignment of even complex vibrational modes arising from the coupling of different motions within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignments

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. For this compound, it would show correlations between the protons of the ethyl group (the -CH₂- and -CH₃ protons) and between the protons on the aromatic ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the proton signal to its corresponding carbon atom in the aromatic ring, the ethyl group, and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of their bonding. It can provide information about the preferred conformation of the molecule, for instance, the spatial relationship between the substituents on the aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on established substituent effects.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.8 | 115 - 135 |

| Phenolic OH | ~5.0 - 6.0 (variable) | - |

| -O-CH₂ -CH₃ | ~4.3 | ~61 |

| -O-CH₂-CH₃ | ~1.4 | ~14 |

| Ar-CH₃ | ~2.2 | ~16 |

| C =O | - | ~167 |

| Aromatic C-O | - | ~155 |

| Aromatic C-C=O | - | ~125 |

| Aromatic C-CH₃ | - | ~138 |

Application of Solid-State NMR for Polymorphic Forms

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing differences in the chemical shifts and crystallographic environments of the carbon and proton atoms in different polymorphic forms. This can be critical in fields where the solid-state properties of a compound are important.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is primarily determined by the benzoyl chromophore, which is modified by the presence of hydroxyl and methyl groups. These substituents act as auxochromes, influencing the wavelength and intensity of the absorption maxima. The compounds exhibit broad absorption bands in the 200 to 400 nm region. nist.gov

Analysis of Chromophoric and Auxochromic Effects

The fundamental chromophore in this compound is the benzene ring conjugated with the carbonyl group of the ethyl ester (a benzoate (B1203000) system). This system gives rise to characteristic π → π* electronic transitions. The presence of substituents on the benzene ring modifies these transitions.

Chromophore : The primary chromophore is the C₆H₃-COOC₂H₅ moiety.

Auxochromes : The hydroxyl (-OH) and methyl (-CH₃) groups attached to the benzene ring function as auxochromes.

The hydroxyl group is a potent auxochrome with lone pairs of electrons on the oxygen atom. It can donate electron density to the aromatic ring through the resonance effect (+R), extending the conjugated system. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift).

The methyl group is a weaker auxochrome that exerts a mild bathochromic effect through hyperconjugation.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions, which are typical for aromatic esters. nih.gov The presence of the hydroxyl group, in particular, significantly influences the spectral properties compared to an unsubstituted or only alkyl-substituted benzoate.

Solvent-Dependent Electronic Spectral Shifts

The position and intensity of absorption bands in the UV-Vis spectrum of this compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.ir These shifts occur because different solvents can stabilize the ground state and the excited state of the molecule to different extents. nih.gov

Hypsochromic Shift (Blue Shift) : Non-bonding to anti-bonding (n → π*) transitions, often associated with the carbonyl group, typically experience a hypsochromic shift in polar, protic solvents like methanol (B129727) or ethanol (B145695). nih.govwikipedia.org These solvents can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen, lowering the energy of the ground state more than the excited state. This increases the energy required for the transition, shifting the absorption to a shorter wavelength. nih.gov

Bathochromic Shift (Red Shift) : For π → π* transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater degree, reducing the transition energy and causing a bathochromic shift to longer wavelengths. nih.govsu.edu.lybiointerfaceresearch.com

The interplay of these effects determines the final appearance of the spectrum in a given solvent. A shift in the absorption maximum (λmax) is expected when moving from a non-polar solvent (e.g., hexane) to a polar one (e.g., ethanol). su.edu.lybiointerfaceresearch.com

| Solvent Type | Expected Transition | Expected Spectral Shift | Reason |

|---|---|---|---|

| Polar Protic (e.g., Ethanol) | n → π | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons via hydrogen bonding. nih.gov |

| Polar Protic (e.g., Ethanol) | π → π | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. nih.gov |

| Non-Polar (e.g., Hexane) | n → π* / π → π* | Reference Spectrum | Minimal solvent-solute interactions. |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the parent ion and its fragments, allowing for the determination of the elemental composition. The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a monoisotopic mass of 180.0786 Da.

When a molecule is ionized in a mass spectrometer, typically by electron impact, it forms a molecular ion (M⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is guided by the functional groups present: the ester, the hydroxyl group, and the aromatic ring. libretexts.org

Key fragmentation pathways, predicted by analogy with similar structures like methyl salicylate, include: docbrown.info

Loss of an Ethoxy Radical (•OC₂H₅) : A common fragmentation for ethyl esters is the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of an ethoxy radical (mass 45). This would produce a stable 3-hydroxy-4-methylbenzoyl cation.

Loss of Ethene (C₂H₄) : Another possible fragmentation is a McLafferty-type rearrangement (if sterically feasible) or simple elimination, leading to the loss of a neutral ethene molecule (mass 28) and the formation of a radical cation of 3-hydroxy-4-methylbenzoic acid.

Loss of Carbon Monoxide (CO) : The acylium ion formed by the loss of the ethoxy radical can subsequently lose a molecule of carbon monoxide (mass 28).

Loss of Ethanol (C₂H₅OH) : A concerted elimination of a neutral ethanol molecule (mass 46) can occur, a process observed in similar hydroxy-substituted esters. docbrown.info

Isotopic Abundance: The high resolution of the technique also allows for the observation of isotopic peaks. The M+1 peak, resulting from the presence of one ¹³C atom in a molecule, is expected to have a relative abundance of approximately 11.18% of the M⁺• peak for a molecule with ten carbon atoms. The smaller M+2 peak arises from the presence of two ¹³C atoms or one ¹⁸O atom.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• (Molecular Ion) | - | - |

| 152 | [C₈H₈O₃]⁺• | C₂H₄ (Ethene) | 28 |

| 135 | [C₈H₇O₂]⁺ | •OC₂H₅ (Ethoxy radical) | 45 |

| 134 | [C₈H₆O₂]⁺• | C₂H₅OH (Ethanol) | 46 |

| 107 | [C₇H₇O]⁺ | •OC₂H₅, then CO | 45, then 28 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and various electronic properties. tcsedsystem.edu

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved by minimizing the total energy of the system. For a molecule like Ethyl 3-hydroxy-4-methylbenzoate, this involves optimizing the orientation of the ethyl ester group and the hydroxyl group relative to the benzene (B151609) ring.

DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311+G**, are performed to explore the potential energy surface and identify different conformers (spatial arrangements of atoms). nih.gov The structure with the lowest calculated energy is considered the most stable ground state conformation. In related studies on similar molecules, such as ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, the geometry is optimized using methods like DFT/B3LYP with a 6-311++G(2d, 2p) basis set to achieve a stable structure with minimum energy. researchgate.net

Once the geometry is optimized, a detailed analysis of the internal coordinates—bond lengths, bond angles, and dihedral angles—can be performed. These parameters define the molecule's structure and are crucial for understanding its chemical behavior. DFT calculations provide theoretical values for these parameters, which can be compared with experimental data if available.

For instance, in a DFT study of a related Schiff base, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, key bond lengths and angles were calculated. researchgate.net The comparison between calculated and experimental values generally shows good agreement, validating the computational model. researchgate.net

Below is a table of selected calculated bond parameters for this related compound, illustrating the type of data obtained from DFT studies.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.21 Å |

| Bond Length (Å) | C-O (ester) | 1.36 Å |

| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Angle (°) | O=C-O (ester) | 123.5° |

| Bond Angle (°) | C-O-C (ester) | 116.8° |

| Bond Angle (°) | C-C-C (aromatic) | ~119 - 121° |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For this compound, the MEP surface would likely show a negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as sites for electrophilic interaction and hydrogen bonding. researchgate.net The aromatic hydrogens and the ethyl group hydrogens would exhibit a positive potential (blue). researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electron Delocalization

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netyoutube.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This leads to higher polarizability and a greater potential for intramolecular charge transfer. In computational studies on similar aromatic esters, the HOMO is typically a π-orbital delocalized over the benzene ring and the substituent groups, while the LUMO is a π*-orbital. researchgate.net

The table below shows representative HOMO-LUMO energy values calculated for a related benzoate (B1203000) derivative using the B3LYP/6-311++G(2d, 2p) method. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.61 eV |

| LUMO | -2.41 eV |

| Energy Gap (ΔE) | 3.20 eV |

The electron density distribution in these orbitals shows that the electronic transitions, such as those responsible for UV-Vis absorption, are often π → π* transitions involving significant electron delocalization across the conjugated system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.netwisc.edu

Hyperconjugation involves the delocalization of electron density from an occupied bonding or lone pair orbital (a donor NBO) to an adjacent unoccupied antibonding orbital (an acceptor NBO). The strength of this interaction is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu

For this compound, significant hyperconjugative interactions would be expected, such as:

n → π : Delocalization from the lone pairs (n) of the oxygen atoms into the antibonding π orbitals of the benzene ring and carbonyl group.

π → π : Delocalization from the occupied π orbitals of the benzene ring into the antibonding π orbital of the C=O bond.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, often resulting from the presence of electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. The key NLO parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Computational chemistry, specifically DFT, can be used to predict these properties. A study on the related molecule methyl p-hydroxy benzoate calculated the first hyperpolarizability (β₀) using the DFT method with the B3LYP/6-311++G(d,p) basis set. researchgate.net The results indicated that the molecule possesses NLO activity, with its SHG (second-harmonic generation) efficiency being approximately 1.2 times that of urea, a standard reference material for NLO measurements. researchgate.net For this compound, the combination of the electron-donating hydroxyl and methyl groups with the electron-withdrawing ethyl ester group attached to the π-system suggests that it would also possess NLO properties.

The table below summarizes the calculated NLO properties for a related compound.

| Property | Calculated Value | Method |

|---|---|---|

| First Hyperpolarizability (β₀) | 0.72435 x 10⁻³⁰ esu | B3LYP/6-31+G(d,p) |

| Dipole Moment (μ) | 0.7194 Debye | B3LYP/6-31+G(d,p) |

Reactivity Profile and Mechanistic Investigations

Reactions Involving the Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The hydroxyl group of ethyl 3-hydroxy-4-methylbenzoate can readily undergo O-alkylation and O-acylation reactions. These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively. For instance, in a related compound, ethyl 2-hydroxy-4-methylbenzoate, the hydroxyl group can be alkylated to form an ether or acylated to form an ester. nih.gov These reactions are fundamental in modifying the properties of the molecule, such as its solubility and electronic characteristics.

Lipase-catalyzed acylation is a notable example of O-acylation. In a study involving the racemic mixture of ethyl 3-hydroxybutanoate, enantioselective acylation was achieved using isopropenyl acetate (B1210297) in the presence of Candida antarctica lipase (B570770) B (CAL-B). researchgate.net This enzymatic approach highlights the potential for stereospecific modifications at the hydroxyl group.

Hydrogen Bonding Influence on Reaction Pathways

The hydroxyl group's ability to form hydrogen bonds plays a significant role in directing reaction pathways. Intermolecular hydrogen bonding can influence the boiling points and solubility of related hydroxy-ester compounds. learncbse.in In the context of reaction mechanisms, hydrogen bonding can affect the reactivity of the carbonyl group in the ester moiety by altering its electrophilicity. This interaction can either facilitate or hinder nucleophilic attack at the carbonyl carbon, thereby influencing the rates and outcomes of reactions such as hydrolysis and transesterification.

Reactions at the Ester Moiety

The ester functional group is another reactive center in this compound, susceptible to nucleophilic attack.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of methyl benzoate (B1203000) with diols is a known method for producing benzoate plasticizers. wikipedia.org Similarly, this compound can undergo transesterification with various alcohols to yield different benzoate esters. The reaction equilibrium can be manipulated by using a large excess of the reactant alcohol. libretexts.org

Hydrolysis Mechanisms (Acidic and Basic Conditions)

The hydrolysis of esters, including this compound, can be carried out under both acidic and basic conditions to yield the corresponding carboxylic acid and alcohol. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible and is the reverse of esterification. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible reaction that goes to completion. libretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion results in the formation of the carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. libretexts.orgyoutube.com This process is commonly known as saponification. libretexts.org

The table below summarizes the conditions and products for the hydrolysis of this compound.

| Hydrolysis Condition | Reagents | Products |

| Acidic | Water, Strong Acid Catalyst (e.g., HCl) | 3-hydroxy-4-methylbenzoic acid, Ethanol |

| Basic (Saponification) | Strong Base (e.g., NaOH) | Sodium 3-hydroxy-4-methylbenzoate, Ethanol |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the hydroxyl group (-OH), the methyl group (-CH3), and the ethyl ester group (-COOCH2CH3)—determine the position of the incoming electrophile.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The methyl group is also an activating, ortho-, para-directing group. Conversely, the ester group is a deactivating, meta-directing group. wikipedia.org The combined influence of these groups will direct incoming electrophiles. Given the positions of the existing substituents, the most likely positions for electrophilic attack would be ortho and para to the activating hydroxyl and methyl groups, while considering the deactivating effect of the ester group. For instance, nitration of a related compound, ethyl 3-hydroxy-4-nitrobenzoate, involves the introduction of a nitro group onto the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Regioselectivity and Steric/Electronic Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution reactions on this compound is primarily controlled by the electronic effects of the substituents on the benzene ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comlibretexts.org The methyl (-CH₃) group is also an activating, ortho-, para-directing group, operating through an inductive effect and hyperconjugation. organicchemistrytutor.com Conversely, the ethyl carboxylate (-COOCH₂CH₃) group is a deactivating, meta-directing group because of its electron-withdrawing nature. wikipedia.org

In this compound, the directing effects of the hydroxyl and methyl groups are synergistic, reinforcing electron density at specific positions on the ring. The hydroxyl group at C3 and the methyl group at C4 will direct incoming electrophiles to the positions ortho and para to themselves. Specifically, the hydroxyl group directs to positions C2 and C4 (para) and C6 (ortho). The methyl group directs to C3 (ortho), C5 (ortho), and C6 (para). The C4 position is already substituted. The C3 position is also substituted. Therefore, the positions most activated towards electrophilic attack are C2, C5, and C6. The ethyl ester group at C1 deactivates the ring, particularly at the ortho and para positions relative to it (C2, C6, and C4), and directs incoming electrophiles to the meta positions (C3 and C5).

Considering the combined effects:

Position C2: Activated by the hydroxyl group (ortho) but deactivated by the ester group (ortho).

Position C5: Activated by the methyl group (ortho) and meta to the ester group, making it a likely site for substitution.

Position C6: Activated by both the hydroxyl (ortho) and methyl (para) groups, but deactivated by the ester group (para).

Nitration, Halogenation, and Formylation Pathways

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of this compound, nitration is expected to occur at the positions activated by the hydroxyl and methyl groups. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. damascusuniversity.edu.sy Due to the directing effects discussed previously, the nitro group is expected to substitute at position C5 or C6. The exact product distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used. For instance, keeping the temperature low can help prevent multiple nitrations. damascusuniversity.edu.sy

Halogenation: Halogenation of this compound, for example with bromine (Br₂) in the presence of a Lewis acid or a suitable solvent, would also proceed via electrophilic aromatic substitution. The hydroxyl and methyl groups will direct the incoming halogen to the C5 or C6 positions. The reactivity and regioselectivity can be fine-tuned by the choice of halogenating agent and reaction conditions.

Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through several methods, including the Gattermann-Koch and Vilsmeier-Haack reactions. The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride, but it is generally not suitable for phenolic compounds. wikipedia.orgechemi.combyjus.com The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride), is more applicable to electron-rich aromatic compounds, including phenols and their derivatives. organic-chemistry.orgchemistrysteps.comambeed.comwikipedia.org For this compound, the Vilsmeier-Haack reaction would be expected to introduce a formyl group at one of the activated positions, likely C5 or C6. chemistrysteps.comthieme-connect.de Another method for the formylation of phenols involves the use of magnesium methoxide (B1231860) and paraformaldehyde. thieme-connect.de

Reactions Involving the Methyl Group (e.g., Oxidation to Aldehyde or Carboxylic Acid)

The methyl group attached to the aromatic ring of this compound can undergo oxidation to an aldehyde or a carboxylic acid. This transformation is a valuable synthetic tool for introducing further functionality into the molecule. The oxidation of an alkyl side chain on a benzene ring typically requires a strong oxidizing agent. libretexts.org

For the oxidation to a carboxylic acid, reagents such as hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, or chromic acid (CrO₃) in sulfuric acid (Jones reagent) are commonly used. libretexts.orglibretexts.org This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen present. libretexts.orglibretexts.org The reaction likely proceeds through the formation of a benzylic radical, which is stabilized by the aromatic ring. stackexchange.com The use of vanadium pentoxide or manganese dioxide in sulfuric acid at elevated temperatures has also been reported for the oxidation of aryl methyl groups. google.com

Selective oxidation to the aldehyde stage is more challenging as aldehydes are easily oxidized further to carboxylic acids. However, specific methods have been developed for this purpose. One such method is the Etard reaction, which uses chromyl chloride (CrO₂Cl₂) to form a chromium complex that can be hydrolyzed to the aldehyde. ncert.nic.in Another approach involves the treatment with chromic oxide in acetic anhydride (B1165640) to form a benzylidene diacetate, which can then be hydrolyzed to the aldehyde. ncert.nic.in

| Transformation | Reagents | Product Functional Group |

| Oxidation | 1. KMnO₄, OH⁻, heat 2. H₃O⁺ | Carboxylic Acid |

| Oxidation | CrO₃, H₂SO₄ (Jones Reagent) | Carboxylic Acid |

| Oxidation | CrO₂Cl₂ (Etard Reaction) | Aldehyde |

| Oxidation | CrO₃, Acetic Anhydride | Aldehyde (via diacetate) |

Multi-Step Synthesis Pathways Utilizing this compound as a Core Building Block

This compound serves as a valuable starting material for the synthesis of more complex molecules, including heterocyclic systems and functionalized analogues.

The functional groups present in this compound and its derivatives can be manipulated to construct various heterocyclic rings. For instance, the nitro derivatives of this compound can be reduced to the corresponding amines. These amino benzoates are key intermediates in the synthesis of heterocycles like quinolines and benzoxazinones. nih.gov

Quinoline (B57606) Synthesis: Substituted quinolines can be synthesized from ortho-aminobenzaldehydes or ortho-aminoketones through condensation reactions with compounds containing an active methylene (B1212753) group, such as in the Friedländer synthesis. youtube.com By first formylating or acylating the amino derivative of this compound and then performing an intramolecular cyclization, a quinoline ring system can be constructed. Various methods for quinoline synthesis exist, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, which offer different routes depending on the desired substitution pattern. nih.gov

Benzoxazinone (B8607429) Synthesis: Benzoxazinones are another class of heterocyclic compounds that can be prepared from derivatives of this compound. For example, the reaction of an anthranilic acid derivative (which can be obtained from the corresponding amino benzoate) with an acyl chloride can lead to the formation of a benzoxazinone ring system. nih.govmdpi.commdpi.com Rhodium-catalyzed direct ortho-C-H bond carbonylation of anilines has also been developed as a method to construct benzoxazinones. chemistryviews.org

The hydroxyl and ester functionalities of this compound provide convenient handles for further derivatization, allowing for the synthesis of a wide range of analogues with modified properties.

Etherification and Esterification: The phenolic hydroxyl group can be readily converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). It can also be esterified by reaction with an acyl chloride or an acid anhydride. These reactions allow for the introduction of various alkyl or acyl groups, which can significantly alter the molecule's physical and biological properties.

Amide Formation: The ethyl ester can be converted to an amide by reaction with an amine, often under heating. This reaction provides a route to a diverse set of N-substituted benzamides.

By combining these derivatization strategies with reactions on the aromatic ring and the methyl group, a vast library of compounds can be generated from the core structure of this compound.

Reductive Transformations

The ethyl ester and any introduced nitro groups in derivatives of this compound can be subjected to reductive transformations.

Reduction of Nitro Groups: A nitro group on the aromatic ring can be selectively reduced to an amino group using various methods. Catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel is a common and efficient method. researchgate.netchemicalbook.comresearchgate.net Chemical reduction using metals in acidic solution, such as tin or iron in hydrochloric acid, can also be employed. libretexts.org Selective reduction of nitro compounds in the presence of other functional groups can also be achieved using reagents like indium metal in the presence of ammonium (B1175870) chloride. orgsyn.org

Reduction of the Ester Group: The ethyl ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. acs.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, which allows for the selective reduction of other functional groups like ketones in the presence of an ester. youtube.com However, under certain conditions, such as in the presence of specific additives or at higher temperatures, NaBH₄ can also reduce esters. Other reducing agents like diborane (B8814927) (B₂H₆) can also be used for the reduction of esters. stackexchange.com The choice of reducing agent is crucial for achieving the desired selectivity in molecules containing multiple reducible functional groups. rsc.orgtandfonline.com

| Functional Group | Reducing Agent | Product Functional Group |

| Nitro (-NO₂) | H₂, Pd/C | Amino (-NH₂) |

| Nitro (-NO₂) | Fe, HCl | Amino (-NH₂) |

| Ester (-COOCH₂CH₃) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Ester (-COOCH₂CH₃) | NaBH₄ (generally unreactive) | No reaction |

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 3 Hydroxy 4 Methylbenzoate

Systematic Modification of the Ester Group

The ester functional group in ethyl 3-hydroxy-4-methylbenzoate is a prime target for systematic modification, allowing for the synthesis of a diverse library of analogues with varied physicochemical properties. The primary method for achieving this is through the esterification of 3-hydroxy-4-methylbenzoic acid with a range of alcohols. This reaction, typically a Fischer-Speier esterification, is acid-catalyzed and proceeds by nucleophilic acyl substitution. viu.ca

The choice of alcohol dictates the nature of the resulting ester. A variety of straight-chain, branched, and functionalized alcohols can be employed to generate a homologous series of esters. For instance, using methanol (B129727), propanol, or butanol in place of ethanol (B145695) would yield the corresponding methyl, propyl, or butyl esters. The reaction rate and equilibrium position can be influenced by the steric bulk of the alcohol, with larger alcohols generally leading to slower reaction rates. researchgate.net To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it is formed, for example, by azeotropic distillation. researchgate.net

Table 1: Examples of Esters Derived from 3-Hydroxy-4-Methylbenzoic Acid

| Ester Name | Alcohol Used | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Mthis compound | Methanol | C₉H₁₀O₃ | 166.17 |

| This compound | Ethanol | C₁₀H₁₂O₃ | 180.20 |

| Propyl 3-hydroxy-4-methylbenzoate | Propan-1-ol | C₁₁H₁₄O₃ | 194.23 |

| Isopropyl 3-hydroxy-4-methylbenzoate | Propan-2-ol | C₁₁H₁₄O₃ | 194.23 |

Beyond simple alkyl esters, more complex derivatives can be synthesized by employing alcohols containing other functional groups. For example, the use of ethylene (B1197577) glycol would lead to a di-ester, while the use of benzyl (B1604629) alcohol would produce the corresponding benzyl ester. These modifications can significantly alter properties such as solubility, volatility, and susceptibility to hydrolysis.

Introduction of Substituents on the Aromatic Ring and at the Hydroxyl/Methyl Positions

The aromatic ring of this compound provides a scaffold for the introduction of a wide array of substituents, each imparting unique electronic and steric effects. Standard electrophilic aromatic substitution reactions can be employed to modify the ring, with the existing hydroxyl and methyl groups directing the position of the incoming substituent.

For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents. Similarly, halogenation can be accomplished using elemental halogens (e.g., Br₂) in the presence of a Lewis acid catalyst. A patent for the preparation of methyl 3-bromo-4-hydroxybenzoate describes the bromination of methyl p-hydroxybenzoate, highlighting the potential for side products due to the activation of multiple ring positions. rsc.org

The hydroxyl and methyl groups themselves can also be chemically modified. The phenolic hydroxyl group can be alkylated to form an ether, for example, by reaction with an alkyl halide in the presence of a base. A patent describes the methylation of 3-hydroxy-4-methylbenzoic acid to 3-methoxy-4-methylbenzoic acid using dimethyl sulphate. semanticscholar.org The methyl group can be oxidized to a carboxylic acid or a hydroxymethyl group, leading to further diversification of the molecular structure. The synthesis of 3-hydroxy-4-methylbenzaldehyde (B1330486) from 3-hydroxy-4-methylbenzoic acid has been described, involving a reduction followed by oxidation. prepchem.com

Table 2: Examples of Substituted Derivatives of this compound

| Derivative Name | Modification | Molecular Formula |

|---|---|---|

| Ethyl 3-amino-4-methylbenzoate | Amination of the ring | C₁₀H₁₃NO₂ |

| Ethyl 3-hydroxy-4-methoxybenzoate | Methylation of the hydroxyl group | C₁₀H₁₂O₄ |

| Ethyl 3-(hydroxymethyl)-4-methylbenzoate | Modification of the methyl group | C₁₁H₁₄O₄ |

Comparative Reactivity and Stability Studies across Analogues

The stability and reactivity of this compound analogues are significantly influenced by the nature of the ester group and the substituents on the aromatic ring. One of the key reactions for assessing stability is hydrolysis of the ester bond, which can be catalyzed by either acid or base.

The rate of hydrolysis is dependent on both steric and electronic factors. For a series of alkyl esters (methyl, ethyl, propyl, etc.), the rate of hydrolysis generally decreases as the size of the alkyl group increases due to steric hindrance at the reaction center. nih.gov

Substituents on the aromatic ring exert a profound effect on the reactivity of the ester group through their electronic influence. Electron-withdrawing groups (such as nitro or halogen) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. nih.gov Conversely, electron-donating groups (such as amino or methoxy) decrease the electrophilicity of the carbonyl carbon, leading to a slower rate of hydrolysis. nih.gov

The stability of the phenolic hydroxyl group can also be affected by ring substituents. Electron-withdrawing groups increase the acidity of the phenol (B47542), making it more susceptible to deprotonation. The stability of the molecule towards oxidation will also be influenced by the substituents. Phenolic compounds are known for their antioxidant properties, and the presence of electron-donating groups generally enhances this activity. mdpi.com

Structure-Reactivity Relationship Studies (SRRS) in Synthetic Transformations

Structure-Reactivity Relationship Studies (SRRS) provide a quantitative framework for understanding how changes in molecular structure affect reaction rates and equilibria. The Hammett equation is a powerful tool in this regard, relating the rate or equilibrium constant of a reaction to the electronic properties of substituents on an aromatic ring. walisongo.ac.id

The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. cambridge.org

For the hydrolysis of this compound analogues, a Hammett plot can be constructed by plotting the logarithm of the relative rate constants against the Hammett sigma constants for a series of substituents. The slope of this plot gives the rho value (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for the nucleophilic attack on the ester carbonyl during hydrolysis. walisongo.ac.id The magnitude of ρ provides insight into the sensitivity of the reaction to substituent effects.

Advanced Analytical Methodologies for Chemical Research Applications

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry, allowing for the separation, identification, and quantification of individual components within a mixture. This is crucial for tracking the progress of a reaction—monitoring the depletion of reactants and the formation of products—and for confirming the purity of the final isolated compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like Ethyl 3-hydroxy-4-methylbenzoate. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

A typical HPLC method for analyzing phenolic compounds and benzoate (B1203000) esters involves reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column is commonly employed. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (like phosphoric acid or formic acid) added to ensure the phenolic hydroxyl group remains protonated, leading to sharper, more symmetrical peaks. sielc.comsielc.comresearchgate.net Detection is typically achieved using a UV detector set at a wavelength where the benzene (B151609) ring and carbonyl group exhibit strong absorbance. researchgate.net By injecting standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in a sample. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Benzoate Esters

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Stationary Phase (Column) | A non-polar column that separates compounds based on hydrophobicity. | Reversed-Phase C18 or C8, 5 µm particle size | researchgate.net |

| Mobile Phase | A polar solvent system that elutes the analytes from the column. | Methanol:Water (45:55, v/v) or Acetonitrile:Water with 0.1% Phosphoric Acid | sielc.comresearchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | researchgate.net |

| Detection | Method for observing the eluted compounds. | UV-Vis Absorbance at 254 nm | researchgate.net |

| Retention Time | The time taken for a specific analyte to pass through the system. | ~5.3 minutes (dependent on exact conditions) | researchgate.net |

For compounds that are sufficiently volatile and thermally stable, or can be made so through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This compound, while having a higher boiling point than simpler esters like methyl benzoate, can be analyzed by GC-MS. researchgate.net

In this technique, the sample is injected into a heated port where it is vaporized and carried by an inert gas (such as helium) through a capillary column. nih.govjmaterenvironsci.com The column, often coated with a non-polar stationary phase like polysiloxane, separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). wiley.com The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound. GC-MS is particularly useful for detecting and identifying volatile impurities in a sample of this compound. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Benzoate Derivatives

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Column | A capillary column coated with a specific stationary phase. | Rxi-1ms (fused-silica), 30 m x 0.25 mm ID, 0.25 µm film thickness | nih.gov |

| Carrier Gas | Inert gas to move the sample through the column. | Helium at a flow rate of 1 mL/min | jmaterenvironsci.com |

| Temperature Program | Controlled heating of the column oven to elute compounds. | Initial 80°C, ramp at 5°C/min to 300°C | jmaterenvironsci.com |

| Injector Temperature | Temperature of the port where the sample is vaporized. | 250 - 300°C | jmaterenvironsci.comjapsonline.com |

| Detection | Ionization and mass analysis of eluted compounds. | Mass Spectrometry (MS) with Electron Impact (EI) ionization | wiley.com |

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Reaction Kinetics)

UV-Visible (UV-Vis) spectroscopy is a simple yet powerful technique for quantitative analysis and for studying reaction kinetics. It operates on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light of specific wavelengths in the ultraviolet or visible regions of the electromagnetic spectrum. The amount of light absorbed (absorbance) is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. thermofisher.com

For this compound, the substituted benzene ring conjugated with the carboxyl group constitutes a strong chromophore. A UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), would show a characteristic maximum absorbance wavelength (λmax). iajpr.com To perform quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve.

This technique is also highly effective for monitoring reaction kinetics. thermofisher.com If a reaction involving this compound leads to a change in the chromophore (e.g., modification of the ring or conjugation system), the absorbance at the λmax will change over time. By monitoring this change, the rate of the reaction can be determined. For instance, plotting the natural logarithm of the concentration versus time can reveal if a reaction follows first-order kinetics. thermofisher.com

Table 3: Typical UV-Vis Spectroscopy Parameters for Aromatic Esters

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Solvent | The medium in which the compound is dissolved. | Methanol or Ethanol | iajpr.com |

| λmax (Maximum Absorbance) | The wavelength at which the compound absorbs the most light. | ~321 nm (for similar chromophores) | iajpr.com |

| Linearity Range | The concentration range over which absorbance is proportional to concentration. | Typically in the µg/mL range (e.g., 2-10 µg/mL) | iajpr.com |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Sub-µg/mL levels (e.g., ~0.84 µg/mL) | iajpr.com |

Electroanalytical Techniques for Redox Behavior

Electroanalytical techniques are used to study the oxidation and reduction (redox) properties of a molecule. For a compound like this compound, the phenolic hydroxyl group is electrochemically active and can be oxidized. benthamdirect.com Techniques such as cyclic voltammetry (CV) are versatile and widely used for detecting phenolic compounds. irispublishers.com

In a typical CV experiment, the compound is dissolved in a solution containing a supporting electrolyte, and a potential is swept between two limits at a working electrode. The resulting current is measured and plotted against the applied potential. The resulting graph, a voltammogram, provides information about the oxidation potential of the phenolic group. This potential is a measure of how easily the compound gives up an electron. The electrochemical behavior of phenolic compounds is dependent on the parameters of the redox process occurring at the electrode. irispublishers.com

These methods are known for their high sensitivity, rapid analysis time, and low cost, making them reliable for detecting even low concentrations of phenolic species. irispublishers.comchromatographyonline.com The oxidation potential can be influenced by substituents on the aromatic ring and the pH of the solution. Studying the redox behavior of this compound can provide insights into its antioxidant potential and its reactivity in electron transfer reactions. mdpi.com

Table 4: Principles of Electroanalytical Techniques for Phenolic Compounds

| Parameter | Description | Typical Component/Method | Reference |

|---|---|---|---|

| Technique | The specific electroanalytical method used. | Cyclic Voltammetry (CV), Differential Pulse Voltammetry | irispublishers.com |

| Working Electrode | The electrode at which the redox reaction of interest occurs. | Glassy Carbon Electrode (GCE), Carbon Paste Electrode | chromatographyonline.commdpi.com |

| Reference Electrode | An electrode with a stable and known potential. | Ag/AgCl | chromatographyonline.com |

| Supporting Electrolyte | An inert salt added to the solution to ensure conductivity. | Phosphate Buffer Solution (PBS), KCl | chromatographyonline.com |

| Measurement | The key output of the experiment. | Oxidation Potential (Epa) | mdpi.com |

Future Research Directions and Innovative Horizons

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of aromatic esters often involves multi-step processes that may utilize harsh reagents or generate significant waste. A primary focus of future research will be the development of novel and sustainable synthetic methodologies for Ethyl 3-hydroxy-4-methylbenzoate. This aligns with the broader goals of green chemistry to enhance efficiency and minimize environmental impact.

Key research avenues include:

Catalyst-Free and Green Solvent Systems: Inspired by recent successes in the synthesis of other substituted heterocycles, research could explore catalyst-free reaction pathways. bohrium.com The use of environmentally benign solvents, such as ethanol (B145695), at moderate temperatures could lead to processes with high atom economy and reduced toxic waste. bohrium.com